Hydrogen hexachloroiridate

Nanoparticle Synthesis Colloidal Chemistry Catalyst Preparation

Inconsistent nanoparticle synthesis or electrode poisoning from generic Ir salts? Hydrogen hexachloroiridate (H₂IrCl₆) solves both: its sudden-growth mechanism enables precise size control (Ir₅₅-Ir₁₁₆), while the [IrCl₆]²⁻/³⁻ redox couple eliminates electrode poisoning over 16h+ tests on Pt/Ni electrodes. Water solubility of 456 g/L (30°C) supports high-loading catalyst impregnation. Higher redox potential vs. ferricyanide enables stronger thermodynamic driving force in bioelectrochemical studies. Supplied as hexahydrate crystals; global shipping with full documentation.

Molecular Formula Cl6H2Ir
Molecular Weight 406.9 g/mol
Cat. No. B13825718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen hexachloroiridate
Molecular FormulaCl6H2Ir
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCl.Cl.Cl[Ir](Cl)(Cl)Cl
InChIInChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4
InChIKeyPVMMMVHZRGMXED-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrogen Hexachloroiridate (H₂IrCl₆) for Procurement: Iridium(IV) Precursor Basics and Core Characteristics


Hydrogen hexachloroiridate (also known as chloroiridic acid or hexachloroiridic acid), with the molecular formula H₂IrCl₆, is a coordination complex where an iridium(IV) center is octahedrally coordinated by six chloride ligands . It is a fundamental precursor in iridium chemistry, valued for its high solubility in water and alcohols . Its hydration state is variable, commonly encountered as a hexahydrate (H₂IrCl₆·6H₂O), a dark, hygroscopic crystalline solid that decomposes at 65 °C, releasing HCl gas . As a source of Ir(IV), it serves as a key starting material for the synthesis of heterogeneous catalysts, advanced electrode coatings, and organometallic complexes .

Why Substituting H₂IrCl₆ with Other Iridium Chlorides or Salts Can Derail Your Research


Simply selecting an 'iridium chloride' or 'iridium salt' without considering the specific counter-ion and oxidation state can lead to irreproducible or suboptimal outcomes. The identity of the precursor profoundly influences the kinetics and pathway of nanoparticle synthesis, with H₂IrCl₆ demonstrating a unique, sudden growth mechanism after an induction period, in stark contrast to the rapid formation from IrCl₃ or IrCl₄ [1]. Furthermore, the choice between the acidic protonated form (H₂IrCl₆) and its alkali metal salts (e.g., Na₂IrCl₆, K₂IrCl₆) dictates the pH of the reaction medium, affecting catalyst activation and stability. In electrochemical applications, the H₂IrCl₆-derived [IrCl₆]²⁻/³⁻ redox couple offers distinct advantages over alternatives like hexacyanoferrate, including a lack of irreversible electrode poisoning [2]. The specific evidence below quantifies these critical differences for informed scientific selection and procurement.

Hydrogen Hexachloroiridate vs. Alternatives: A Quantitative Comparison for Procurement Decisions


Nanoparticle Synthesis Kinetics: H₂IrCl₆ vs. IrCl₃ and IrCl₄

H₂IrCl₆ exhibits a distinct nanoparticle formation pathway compared to IrCl₃ and IrCl₄. Using H₂IrCl₆, iridium nanoparticle formation follows a sudden growth after an induction period and the brief appearance of a crystalline phase, whereas using IrCl₃ or IrCl₄, metallic iridium nanoparticles form rapidly from IrxCly complexes [1]. Furthermore, with H₂IrCl₆, the final nanoparticle size (Irₙ, n=55-116) is tunable based on the choice of base cation (LiOH to CsOH) [1].

Nanoparticle Synthesis Colloidal Chemistry Catalyst Preparation

Electrochemical Stability and Reversibility: [IrCl₆]²⁻/³⁻ vs. [Fe(CN)₆]⁴⁻/³⁻

The hexachloroiridate(IV)/(III) redox couple is a superior alternative to the common hexacyanoferrate couple for mass transfer studies. Voltammetry confirms that the hexachloroiridate couple is reversible with a clear limiting current density plateau on both platinum and nickel electrodes [1]. Crucially, 16-hour chronoamperometric experiments at pH 4 showed no electrode poisoning for the iridium couple, a common and irreversible issue with the ferricyanide couple that can lead to unreliable data [1].

Electrochemistry Mass Transfer Electrode Kinetics

Solubility in Water: H₂IrCl₆ Hydrate vs. Related Iridium Salts

The hydrated form of hydrogen hexachloroiridate (H₂IrCl₆·6H₂O) exhibits exceptionally high water solubility compared to other common iridium salts and its own solubility in other solvents. This high aqueous solubility is a key differentiator for applications requiring concentrated precursor solutions.

Solubility Precursor Handling Aqueous Chemistry

Redox Potential: [IrCl₆]²⁻ as a Stronger Electron Acceptor than [Fe(CN)₆]³⁻

The hexachloroiridate(IV) ion ([IrCl₆]²⁻) possesses a higher redox potential than the commonly used electron acceptor hexacyanoferrate(III) (ferricyanide, [Fe(CN)₆]³⁻). This makes it a more powerful electron acceptor [1].

Redox Chemistry Electron Transfer Bioelectrochemistry

Catalytic Hydrogen Isotope Exchange: Na₂IrCl₆ vs. Na₂PtCl₄

While this study uses the sodium salt (Na₂IrCl₆), the active catalytic species is a solvated iridium(III) species, which is also the active catalyst in solutions containing the hexachloroiridate(IV) anion [1]. The kinetics of exchange for this iridium-based system are more complex than for the corresponding platinum analog, sodium tetrachloroplatinate(II) [1].

Isotope Labeling Homogeneous Catalysis Hydrogen Exchange

pH-Dependent Stability of the [IrCl₆]²⁻ Redox Couple

The stability of the hexachloroiridate redox couple is highly pH-dependent. The couple is most stable in acidic solutions (pH <5) [1]. At pH 2-3, degradation occurs slowly, whereas at pH >6, rapid hydroxylation of the complex occurs, making the couple unsuitable for use at high pH [1].

Electrochemistry Stability pH Dependence

Optimal Use Cases for Hydrogen Hexachloroiridate Based on Quantitative Differentiation


Controlled Synthesis of Iridium Nanoparticles with Tunable Sizes

For researchers requiring precise control over iridium nanoparticle size and formation kinetics, H₂IrCl₆ is the preferred precursor. Its unique, sudden-growth mechanism (as detailed in Section 3, Evidence 1) and the ability to tune the final particle size from Ir₅₅ to Ir₁₁₆ by simply changing the base cation (LiOH to CsOH) offer a level of synthetic control not observed with IrCl₃ or IrCl₄ precursors [1].

Electrochemical Mass Transfer Studies Requiring Non-Poisoning Electrodes

The [IrCl₆]²⁻/³⁻ redox couple derived from H₂IrCl₆ is the superior choice for mass transfer characterizations in electrochemical reactors. As demonstrated in a 16-hour test (Section 3, Evidence 2), this couple does not poison platinum or nickel electrodes, unlike the standard [Fe(CN)₆]⁴⁻/³⁻ couple. This ensures reliable and reproducible data, especially for complex 3D electrode structures that are difficult to clean [2].

Preparation of Highly Concentrated Aqueous Precursor Solutions for Catalyst Impregnation

When a high-concentration iridium source in water is needed, the hydrated form H₂IrCl₆·6H₂O is unrivaled. Its water solubility of 456 g/L at 30 °C (Section 3, Evidence 3) is more than an order of magnitude higher than its own solubility in organic solvents like DMF or DMSO . This property is critical for achieving high metal loadings in supported catalysts via wet impregnation techniques.

Probing Biological Electron Transfer with a High-Potential Electron Acceptor

In bioelectrochemical or plant physiology studies, the [IrCl₆]²⁻ ion from H₂IrCl₆ serves as a more powerful electron acceptor than the standard ferricyanide ([Fe(CN)₆]³⁻) due to its higher redox potential (Section 3, Evidence 4). This allows researchers to investigate redox systems with a stronger thermodynamic driving force, as demonstrated in studies of the plant plasma membrane redox system [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrogen hexachloroiridate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.